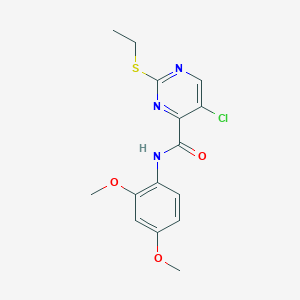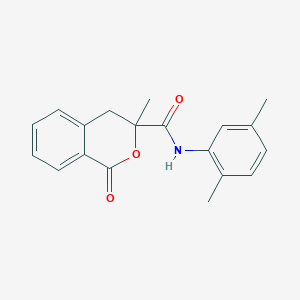![molecular formula C19H16N2O5S3 B14994389 2-(6,13,15-trioxo-9-thiophen-2-yl-3,7-dithia-5,14-diazapentacyclo[9.5.1.02,10.04,8.012,16]heptadec-4(8)-en-14-yl)acetic acid](/img/structure/B14994389.png)
2-(6,13,15-trioxo-9-thiophen-2-yl-3,7-dithia-5,14-diazapentacyclo[9.5.1.02,10.04,8.012,16]heptadec-4(8)-en-14-yl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(6,13,15-trioxo-9-thiophen-2-yl-3,7-dithia-5,14-diazapentacyclo[9.5.1.02,10.04,8.012,16]heptadec-4(8)-en-14-yl)acetic acid is a complex heterocyclic compound featuring a thiophene ring. Thiophene and its derivatives are known for their significant applications in medicinal chemistry and material science
Preparation Methods
The synthesis of 2-(6,13,15-trioxo-9-thiophen-2-yl-3,7-dithia-5,14-diazapentacyclo[9.5.1.02,10.04,8.012,16]heptadec-4(8)-en-14-yl)acetic acid involves multiple steps, typically starting with the formation of the thiophene ring. Common synthetic routes include Pd-catalyzed C–C and C–N coupling reactions . Industrial production methods often involve optimizing these reactions for higher yields and purity.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
2-(6,13,15-trioxo-9-thiophen-2-yl-3,7-dithia-5,14-diazapentacyclo[9.5.1.02,10.04,8.012,16]heptadec-4(8)-en-14-yl)acetic acid has diverse applications in scientific research. It is used in the development of organic electronic materials, such as solar cells and organic field-effect transistors (OFETs) . Additionally, its unique structure makes it a valuable scaffold in medicinal chemistry for developing new therapeutic agents .
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The thiophene ring plays a crucial role in its biological activity, allowing it to interact with various enzymes and receptors. This interaction can modulate different biochemical pathways, leading to its observed effects .
Comparison with Similar Compounds
Similar compounds include other thiophene derivatives like 2,6-di(thiophen-2-yl)-1,5-dihydrodipyrrolo[3,2-b:3′,2′-e]pyrazine . Compared to these compounds, 2-(6,13,15-trioxo-9-thiophen-2-yl-3,7-dithia-5,14-diazapentacyclo[9.5.1.02,10.04,8.012,16]heptadec-4(8)-en-14-yl)acetic acid exhibits unique structural features that enhance its stability and reactivity, making it a promising candidate for various applications.
Properties
Molecular Formula |
C19H16N2O5S3 |
|---|---|
Molecular Weight |
448.5 g/mol |
IUPAC Name |
2-(6,13,15-trioxo-9-thiophen-2-yl-3,7-dithia-5,14-diazapentacyclo[9.5.1.02,10.04,8.012,16]heptadec-4(8)-en-14-yl)acetic acid |
InChI |
InChI=1S/C19H16N2O5S3/c22-9(23)5-21-17(24)11-6-4-7(12(11)18(21)25)14-10(6)13(8-2-1-3-27-8)15-16(28-14)20-19(26)29-15/h1-3,6-7,10-14H,4-5H2,(H,20,26)(H,22,23) |
InChI Key |
DVRQTSNAVXBUAN-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C3C(C1C4C2C(=O)N(C4=O)CC(=O)O)SC5=C(C3C6=CC=CS6)SC(=O)N5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2-{1-[3-(2-methylphenoxy)propyl]-1H-benzimidazol-2-yl}ethyl)cyclohexanecarboxamide](/img/structure/B14994311.png)
![Diethyl {2-(4-chlorophenyl)-5-[(4-methoxybenzyl)amino]-1,3-oxazol-4-yl}phosphonate](/img/structure/B14994312.png)
![4-chloro-N-{2-[(4-fluorophenyl)amino]-2-phenylethyl}benzenesulfonamide](/img/structure/B14994322.png)
![4-butoxy-3,5-dichloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[(5-methylfuran-2-yl)methyl]benzamide](/img/structure/B14994325.png)
![N-(2,5-dimethoxyphenyl)-3-[(2,5-dimethylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B14994326.png)

![3-(2-hydroxyphenyl)-4-(3-methoxyphenyl)-5-[2-(4-methoxyphenyl)ethyl]-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14994333.png)
![diethyl {5-[(furan-2-ylmethyl)amino]-2-[(E)-2-phenylethenyl]-1,3-oxazol-4-yl}phosphonate](/img/structure/B14994345.png)
![4-(4-methylbenzyl)-1-thioxo-3-(m-tolyl)-1H-thiazolo[3,4-a]quinazolin-5(4H)-one](/img/structure/B14994351.png)
![{3-[2-(Methylethyl)benzimidazolyl]propoxy}benzene](/img/structure/B14994359.png)

![1-[3-(4-cyclohexylpiperazin-1-yl)-3-oxopropyl]-4-(2-phenylethyl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B14994366.png)

![2-[(5-bromo-1H-benzimidazol-2-yl)sulfanyl]butanoic acid](/img/structure/B14994378.png)
